

# step-by-step protocol for measuring cell permeability with sodium fluorescein

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## Compound of Interest

Compound Name: Sodium Fluorescein

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## Measuring Cell Permeability: A Detailed Protocol Using Sodium Fluorescein

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

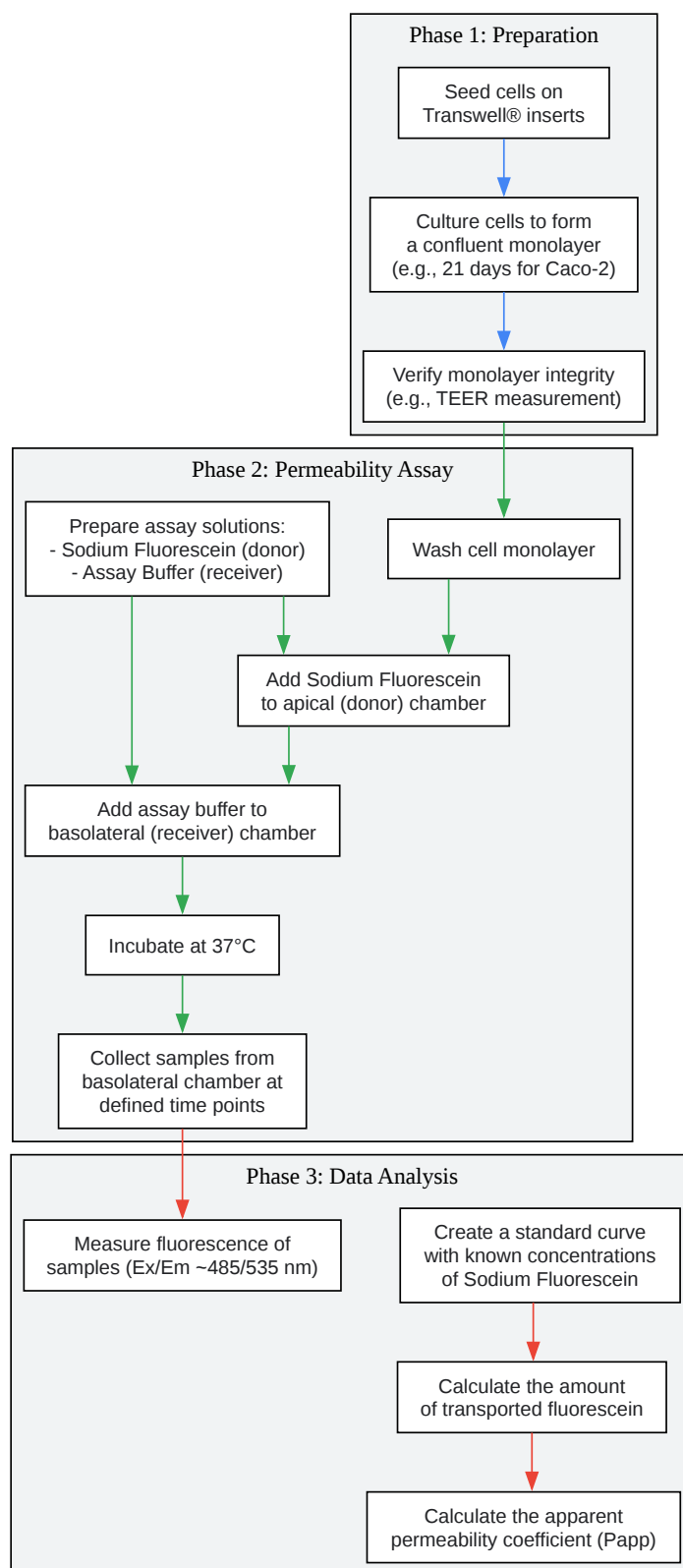
The assessment of cell permeability is a critical step in drug discovery and development, providing insights into the absorption and transport of potential therapeutic compounds across cellular barriers. **Sodium fluorescein**, a small hydrophilic molecule, is widely used as a marker for paracellular permeability, the passage of substances through the tight junctions between cells.<sup>[1]</sup> This protocol provides a detailed, step-by-step method for measuring cell permeability in vitro using a cell monolayer, such as the Caco-2 cell line, grown on permeable Transwell® inserts and **sodium fluorescein** as the tracer molecule. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, making it a valuable model for studying intestinal drug absorption.<sup>[2][3][4]</sup>

This method allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of the rate at which a compound crosses a cell monolayer. By evaluating

the Papp of **sodium fluorescein**, researchers can assess the integrity of the cell monolayer and investigate how test compounds modulate barrier function.

## Experimental Workflow

The following diagram outlines the major steps involved in the **sodium fluorescein** cell permeability assay.



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Caption: Experimental workflow for the **sodium fluorescein** permeability assay.

## Signaling and Transport Pathway

**Sodium fluorescein** primarily traverses the cell monolayer through the paracellular pathway, passing through the tight junctions that connect adjacent cells. This makes it an excellent marker for assessing the integrity of these junctions. While generally considered a marker for passive paracellular transport, some studies suggest that at certain pH conditions, fluorescein transport can also involve monocarboxylic acid transporters (MCTs).<sup>[5][6][7]</sup>

Caption: Paracellular transport of **sodium fluorescein** across a cell monolayer.

## Experimental Protocol

### Materials and Reagents

- Caco-2 cells (or other suitable epithelial/endothelial cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
- Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
- **Sodium Fluorescein** (MW ~376 Da)
- Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 7.4)
- Phosphate-Buffered Saline (PBS)
- 96-well black, clear-bottom microplates for fluorescence reading
- Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
- Transepithelial Electrical Resistance (TEER) meter

## Cell Culture and Monolayer Formation

- **Cell Seeding:** Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately  $6 \times 10^4$  cells/cm<sup>2</sup>.

- Cell Culture: Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO<sub>2</sub>. Change the culture medium in both the apical and basolateral chambers every 2-3 days.
- Monolayer Integrity Check: Before the permeability assay, measure the TEER of the cell monolayers. Generally, TEER values above 250 Ω·cm<sup>2</sup> indicate a confluent and well-formed monolayer.[\[5\]](#)

## Permeability Assay

- Preparation of Solutions:
  - Donor Solution: Prepare a stock solution of **sodium fluorescein** in the transport buffer (e.g., HBSS) at a concentration of 100 μM.[\[8\]](#)
  - Receiver Solution: Use the plain transport buffer.
  - Standard Solutions: Prepare a series of **sodium fluorescein** standard solutions in the transport buffer (e.g., ranging from 0 to 10 μM) for generating a standard curve.
- Assay Procedure: a. Carefully remove the culture medium from both the apical and basolateral chambers. b. Wash the cell monolayer twice with pre-warmed (37°C) transport buffer. c. Add 0.5 mL of the donor solution (**sodium fluorescein**) to the apical chamber. d. Add 1.5 mL of the receiver solution (plain transport buffer) to the basolateral chamber.[\[8\]](#) e. Incubate the plate at 37°C on an orbital shaker with gentle agitation. f. At designated time points (e.g., 30, 60, 90, and 120 minutes), collect a 100 μL aliquot from the basolateral chamber and transfer it to a 96-well black microplate. g. After each sampling, replace the volume withdrawn from the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer.

## Fluorescence Measurement and Data Analysis

- Fluorescence Reading: Measure the fluorescence intensity of the collected samples and the standard solutions using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[\[8\]](#)[\[9\]](#)
- Standard Curve: Plot the fluorescence intensity of the standard solutions against their known concentrations to generate a standard curve. Use a linear regression to determine the

equation of the line.

- Calculate Transported Amount: Use the standard curve equation to determine the concentration of **sodium fluorescein** in the samples collected from the basolateral chamber at each time point. Calculate the cumulative amount of fluorescein transported over time.
- Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

$$P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$$

Where:

- dQ/dt is the steady-state flux of **sodium fluorescein** across the monolayer (µg/s or mol/s), determined from the slope of the linear portion of the cumulative amount transported versus time plot.
- A is the surface area of the permeable membrane (cm<sup>2</sup>).
- C<sub>0</sub> is the initial concentration of **sodium fluorescein** in the apical (donor) chamber (µg/mL or mol/mL).

## Data Presentation

The quantitative data from the permeability assay should be summarized for clear comparison.

Table 1: Apparent Permeability Coefficient (Papp) of **Sodium Fluorescein**

Treatment Group	n	TEER (Ω·cm <sup>2</sup> ) (Mean ± SD)	Papp (x 10 <sup>-6</sup> cm/s) (Mean ± SD)
Control (Untreated)	3	350 ± 25	0.5 ± 0.1
Test Compound X (10 µM)	3	150 ± 20	2.5 ± 0.4
Positive Control (EGTA)	3	50 ± 10	5.0 ± 0.7

This is example data and will vary based on experimental conditions.

Table 2: Time-Dependent Transport of **Sodium Fluorescein**

Time (minutes)	Cumulative Amount Transported (nmol) (Mean $\pm$ SD)
30	0.15 $\pm$ 0.02
60	0.32 $\pm$ 0.04
90	0.48 $\pm$ 0.06
120	0.65 $\pm$ 0.08

This is example data and will vary based on experimental conditions.

## Conclusion

This protocol provides a robust and reproducible method for assessing cell monolayer permeability using **sodium fluorescein**. The quantitative data, presented in a clear and structured format, allows for effective evaluation of the barrier function of cell monolayers and the impact of test compounds. Adherence to this detailed methodology will ensure the generation of high-quality, reliable data for applications in drug discovery and biomedical research.

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- To cite this document: BenchChem. [step-by-step protocol for measuring cell permeability with sodium fluorescein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036422#step-by-step-protocol-for-measuring-cell-permeability-with-sodium-fluorescein]

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